Cas no 438230-35-4 (4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol)
4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
- AC1LFNZL
- CTK6E9174
- HMS2438M05
- MolPort-001-552-718
- AKOS000297308
- 4-ethyl-5-(2-methylfuran-3-yl)-2H-1,2,4-triazole-3-thione
- 3H-1,2,4-Triazole-3-thione,4-ethyl-2,4-dihydro-5-(2-methyl-3-furanyl)-(9CI)
- CHEMBL1386703
- SR-01000085980-1
- 438230-35-4
- SB61787
- WAY-344846
- BBL015348
- DTXSID40353880
- EN300-08864
- MLS000565561
- ALBB-003225
- 4-ethyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione
- MFCD03075326
- VS-04921
- SR-01000085980
- Z55928938
- STK415391
- AK-968/41171975
- SMR000152710
-
- MDL: MFCD03075326
- Inchi: 1S/C9H11N3OS/c1-3-12-8(10-11-9(12)14)7-4-5-13-6(7)2/h4-5H,3H2,1-2H3,(H,11,14)
- InChI Key: RGBAHSPETWCIOA-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2C=COC=2C)N1CC
Computed Properties
- Exact Mass: 209.062
- Monoisotopic Mass: 209.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- Density: 1.35
- Boiling Point: 277.8°C at 760 mmHg
- Flash Point: 121.8°C
- Refractive Index: 1.666
4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572525-100mg |
4-ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol |
438230-35-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E572525-500mg |
4-ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol |
438230-35-4 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E572525-1g |
4-ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol |
438230-35-4 | 1g |
$ 340.00 | 2022-06-05 | ||
| abcr | AB214346-1 g |
4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol; 95% |
438230-35-4 | 1g |
€304.50 | 2023-06-23 | ||
| abcr | AB214346-5 g |
4-Ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol; 95% |
438230-35-4 | 5g |
€1045.70 | 2023-06-23 | ||
| eNovation Chemicals LLC | Y1264715-1g |
3H-1,2,4-Triazole-3-thione,4-ethyl-2,4-dihydro-5-(2-methyl-3-furanyl)-(9CI) |
438230-35-4 | 95% | 1g |
$255 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264715-5g |
3H-1,2,4-Triazole-3-thione,4-ethyl-2,4-dihydro-5-(2-methyl-3-furanyl)-(9CI) |
438230-35-4 | 95% | 5g |
$930 | 2024-06-06 | |
| Chemenu | CM114575-1g |
4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol |
438230-35-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM114575-5g |
4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol |
438230-35-4 | 95% | 5g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1264715-1g |
3H-1,2,4-Triazole-3-thione,4-ethyl-2,4-dihydro-5-(2-methyl-3-furanyl)-(9CI) |
438230-35-4 | 95% | 1g |
$255 | 2025-02-20 |
4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol Suppliers
4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol
Introduction to 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 438230-35-4)
4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 438230-35-4, belongs to the triazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of both ethyl and methylfuran substituents in its structure contributes to its complex chemical profile, making it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol incorporates a triazole ring, a heterocycle that has been extensively studied for its potential pharmacological properties. Triazoles are known to exhibit antimicrobial, antifungal, and anti-inflammatory activities, among others. The specific arrangement of atoms in this compound, including the thiol (-SH) functional group at the 3-position of the triazole ring, suggests possible interactions with biological targets that could be exploited for therapeutic purposes.
In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric elements to enhance their biological activity. The 2-methylfuran moiety in this compound may contribute to its solubility and binding affinity to certain biological targets. This structural feature is particularly relevant in the context of developing novel drugs that require efficient delivery and interaction with biological systems. The combination of an ethyl group and a methylfuran substituent on the triazole core creates a unique chemical scaffold that may exhibit properties distinct from other triazole derivatives.
One of the most compelling aspects of 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is its potential as a lead compound for further medicinal chemistry optimization. Researchers have been exploring ways to modify heterocyclic compounds like this one to improve their pharmacokinetic profiles and target specificity. The thiol group at the 3-position of the triazole ring is particularly noteworthy, as it can participate in various chemical reactions that may enhance drug-like properties such as bioavailability and metabolic stability.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling techniques, have been employed to construct the complex framework of 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol. These synthetic strategies are critical for producing sufficient quantities of the compound for biological testing and further characterization.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit promising effects on certain disease-related pathways. For instance, the thiol group can engage with thiols on target proteins or enzymes, potentially modulating their activity. Additionally, the presence of both an ethyl group and a methylfuran moiety may influence how the molecule interacts with biological membranes or receptors. These interactions could be harnessed to develop drugs with improved efficacy and reduced side effects.
The role of computational chemistry and molecular modeling has been instrumental in understanding the potential behavior of 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol before experimental validation. By using computational tools, researchers can predict binding affinities, identify potential drug-target interactions, and optimize molecular structures for better pharmacological outcomes. These virtual screening approaches have become increasingly valuable in accelerating the drug discovery process.
The impact of this compound on modern pharmaceutical research is underscored by its potential applications in treating various conditions. For example, triazole derivatives have shown promise in combating resistant bacterial infections due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The unique structural features of 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol may make it a valuable candidate for developing novel antibiotics or antiviral agents.
As research in medicinal chemistry continues to evolve, compounds like 4-Ethyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol will play a crucial role in shaping future therapeutic strategies. The integration of synthetic organic chemistry with biophysical techniques and computational methods will enable researchers to explore new frontiers in drug design. This interdisciplinary approach is essential for addressing complex diseases and improving patient outcomes worldwide.
The future prospects for this compound are bright, with ongoing studies aimed at elucidating its full pharmacological potential. By leveraging cutting-edge technologies and collaborative research efforts, scientists hope to uncover new applications for CAS No 438230-35-4 that could revolutionize treatment options for patients suffering from various illnesses. The journey from a laboratory curiosity to a viable therapeutic agent is long and challenging but holds immense promise for advancing human health.
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